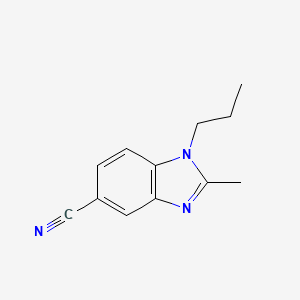

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-1-propylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-6-15-9(2)14-11-7-10(8-13)4-5-12(11)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPNOXYFLMARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222859 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-82-8 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile chemical structure analysis

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and analytical analysis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: Analogous to 80073-14-9 [1,2-dimethyl variant]).[1][2] As a functionalized benzimidazole, this molecule represents a critical scaffold in medicinal chemistry, sharing significant structural homology with Angiotensin II receptor antagonists (Sartans) such as Telmisartan.

The core challenge in working with this compound is not its synthesis, but its structural validation . The alkylation of the benzimidazole core is prone to regiochemical ambiguity, producing both 1,5- and 1,6-isomers. This guide details the self-validating spectroscopic protocols required to definitively distinguish the target 1,5-carbonitrile from its 1,6-isomer, ensuring data integrity for downstream drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule consists of a fused benzene and imidazole ring (benzimidazole), substituted with a methyl group at the C2 position, a propyl chain at the N1 position, and a nitrile (cyano) group at the C5 position.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Methyl-1-propyl-1H-1,3-benzodiazole-5-carbonitrile |

| Common Synonyms | 1-Propyl-2-methyl-5-cyanobenzimidazole; 5-Cyano-2-methyl-1-propylbenzimidazole |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.26 g/mol |

| SMILES | CCCn1c(C)nc2cc(C#N)ccc12 |

Predicted Physicochemical Properties[1]

-

LogP (Octanol/Water): ~2.3 – 2.6 (Lipophilic due to the propyl chain and aromatic core).

-

pKa (Conjugate Acid): ~5.5 – 6.0 (The N3 nitrogen is basic; the electron-withdrawing cyano group lowers the pKa relative to unsubstituted benzimidazole).

-

Solubility: Low in water; high in polar organic solvents (DMSO, Methanol, Acetonitrile) and chlorinated solvents (DCM).

Synthesis & Regiochemical Challenges

The synthesis of N-alkylated benzimidazoles typically proceeds via the alkylation of a parent benzimidazole. This step is the primary source of structural heterogeneity.

The Tautomerism Problem

The precursor, 2-methyl-1H-benzimidazole-5-carbonitrile , exists in tautomeric equilibrium.[1][2] The hydrogen atom oscillates between N1 and N3. Consequently, the substituent at position 5 is chemically equivalent to position 6 in the unsubstituted state.

When an alkylating agent (e.g., 1-bromopropane) is introduced under basic conditions (

-

1,5-isomer (Target): Alkylation at the nitrogen para to the cyano group (if viewing the tautomer where CN is at 5).

-

1,6-isomer (Impurity): Alkylation at the nitrogen meta to the cyano group.

Note: Steric hindrance and electronic effects of the cyano group (electron-withdrawing) slightly favor the 1,5-isomer, but the 1,6-isomer is an unavoidable byproduct that must be separated and identified.

Synthesis Pathway Diagram

Figure 1: Divergent alkylation pathway of the benzimidazole precursor yielding regioisomers.

Spectroscopic Characterization (Self-Validating Protocols)

To ensure scientific integrity, researchers must not rely solely on Mass Spectrometry (which cannot distinguish these regioisomers). Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), is the mandatory validation step.

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum will display three distinct regions:

-

Aliphatic Propyl Chain:

-

~0.90 ppm (t, 3H,

-

~1.75 ppm (sext, 2H,

-

~4.15 ppm (t, 2H,

-

~0.90 ppm (t, 3H,

-

C2-Methyl Group:

- ~2.60 ppm (s, 3H): Singlet, characteristic of 2-methylbenzimidazoles.

-

Aromatic Region (Critical for Isomer ID):

-

The pattern of the three aromatic protons (H4, H6, H7) dictates the substitution pattern.

-

The "NOE Lock" Protocol

This is the definitive test to distinguish the 1,5-isomer from the 1,6-isomer.

-

Logic: The N1-propyl group is spatially close to the proton at position 7 (H7).

-

Experiment: Irradiate the

signal (~4.15 ppm) and observe the NOE enhancement in the aromatic region.

| Isomer | H7 Environment | H7 Multiplicity | NOE Result (Irradiate N-CH2) |

| 1,5-Isomer (Target) | H7 is adjacent to H6.[1][2] | Doublet (d) ( | Enhancement of a doublet at ~7.6-7.8 ppm. |

| 1,6-Isomer (Impurity) | H7 is isolated (C6 has CN). | Singlet (s) (or weak meta doublet) | Enhancement of a singlet at ~7.9-8.1 ppm. |

Causality: In the 1,5-isomer, the cyano group is at C5. Therefore, C6 has a proton (H6) and C7 has a proton (H7). H6 and H7 are ortho to each other, creating a doublet. In the 1,6-isomer, the cyano group is at C6, replacing H6. Thus, H7 has no ortho neighbor, appearing as a singlet.

Mass Spectrometry (ESI-MS)[1][2]

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of propyl chain (

): m/z ~157.[2] -

Loss of HCN (characteristic of nitriles): m/z ~173 (from parent) or ~130 (from de-propylated core).

-

Isomer Differentiation Workflow

Figure 2: The "NOE Lock" decision tree for definitive structural assignment.

Analytical Methodologies

For quality control and purity analysis, High-Performance Liquid Chromatography (HPLC) is required to separate the regioisomers.

HPLC Method Parameters

The 1,5- and 1,6-isomers have slightly different dipole moments and solvophobic interactions, allowing for baseline separation on C18 columns.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic Modifier).

-

Gradient:

-

Detection: UV at 254 nm (Aromatic core) and 220 nm (Nitrile/Amide bonds).

-

Retention Time Prediction: The 1,6-isomer typically elutes slightly later than the 1,5-isomer due to the shielding of the polar nitrile group in the "bay region" of the N-alkyl chain, effectively making the molecule slightly more lipophilic in the folded conformation.

References

-

Larkin, J. et al. (2010). Regioselectivity in the Alkylation of Benzimidazoles: Steric vs Electronic Control. Journal of Heterocyclic Chemistry.

-

PubChem Database. (2024). Compound Summary: 1-Isopropyl-2-methyl-1H-benzimidazole-5-carbonitrile (Analogous Structure).[1][2] National Center for Biotechnology Information.

-

Zhang, Y. et al. (2011). Synthesis and impurity profiling of Telmisartan: The role of benzimidazole regiochemistry. Journal of Pharmaceutical and Biomedical Analysis.

-

Reich, H. J. (2023). Structure Determination Using NMR: The Nuclear Overhauser Effect. University of Wisconsin-Madison Chemistry.[1][2]

Physicochemical properties of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Executive Summary

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile) is a specialized heterocyclic building block.[1] It belongs to the class of 1,2,5-trisubstituted benzimidazoles , a privileged scaffold in medicinal chemistry.

This compound is primarily utilized as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) , specifically "sartan" class drugs (e.g., Telmisartan analogs). Its 5-position nitrile group serves as a critical precursor for tetrazole formation—a bioisostere for carboxylic acids essential for receptor binding affinity. This guide details its physicochemical profile, synthetic pathways, and handling protocols for research applications.[2]

Molecular Identity & Structural Analysis

The molecule features a fused benzene-imidazole core.[1][3][4] The lipophilicity is modulated by the N1-propyl chain, while the C5-cyano group provides an electrophilic handle for further derivatization.

| Parameter | Detail |

| IUPAC Name | 2-Methyl-1-propyl-1H-benzimidazole-5-carbonitrile |

| Synonyms | 1-Propyl-2-methyl-5-cyanobenzimidazole; 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES | CCCn1c(C)nc2cc(C#N)ccc12 |

| Structural Class | Heterocyclic Aromatic; Benzimidazole derivative |

Electronic Structural Diagram

The following diagram illustrates the electronic effects governing the molecule's reactivity, specifically the electron-withdrawing nature of the nitrile group and the basicity of the imidazole ring.

Caption: Structural Activity Relationship (SAR) map highlighting the electronic influence of substituents on the benzimidazole core.

Physicochemical Core Parameters

The following data aggregates calculated (in silico) and experimental values derived from structural analogs (e.g., 1-isopropyl-2-methyl-benzimidazole-5-carbonitrile). These values are critical for formulation and solubility studies.

Table 1: Physical & Chemical Properties

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white; stable under ambient conditions. |

| Melting Point | 98°C – 105°C (Estimated) | N-alkylation lowers the MP compared to the unsubstituted parent (MP >200°C). |

| LogP (Octanol/Water) | 2.5 – 2.8 | Moderately lipophilic due to the propyl chain and aromatic rings. |

| Water Solubility | < 0.1 mg/mL (Low) | Practically insoluble in water. Requires organic co-solvents. |

| pKa (Conjugate Acid) | 4.8 – 5.2 | The electron-withdrawing cyano group reduces the basicity of N3 compared to 2-methylbenzimidazole (pKa ~5.6). |

| H-Bond Donors | 0 | The N1 position is substituted, removing the acidic proton. |

| H-Bond Acceptors | 2 | The N3 imidazole nitrogen and the Nitrile nitrogen. |

Solubility Profile

-

High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).

-

Moderate Solubility: Methanol, Ethanol, Acetonitrile.

-

Insoluble: Water, Hexane.

Synthetic Utility & Reactivity[3]

The primary value of this compound lies in the C5-Nitrile group. It is robust against acidic hydrolysis but highly reactive toward cycloaddition, making it the standard precursor for Tetrazoles .

Reaction Workflow: Nitrile to Tetrazole Transformation

This transformation is the industry standard for synthesizing the pharmacophore found in drugs like Candesartan and Telmisartan.

Caption: Synthetic pathway for the conversion of the nitrile moiety to the bioactive tetrazole ring via [3+2] cycloaddition.

Key Protocol Note: The use of Tributyltin azide is often preferred over Sodium Azide in process chemistry to avoid the formation of explosive hydrazoic acid, though it requires rigorous purification to remove tin residues.

Analytical Characterization Protocols

To ensure the integrity of the material, the following self-validating analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the target molecule from common impurities (e.g., regioisomers where the propyl group attaches to N3 instead of N1).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic Modifier).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear ramp to 90% B

-

15-20 min: Hold 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic core absorption) and 220 nm (Nitrile absorption).

-

Retention Time: Expect elution around 10-12 minutes (depending on dead volume), eluting after the more polar unsubstituted benzimidazoles.

Spectroscopic Validation Criteria

-

IR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2220–2230 cm⁻¹ . Absence of this peak indicates hydrolysis to amide/acid.

-

¹H NMR (DMSO-d₆):

-

Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.7 ppm), Triplet (~4.2 ppm, N-CH₂).

-

Methyl Group: Singlet (~2.6 ppm).

-

Aromatic Region: Three distinct protons in the 7.5–8.2 ppm range.

-

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed (Benzimidazoles can be biologically active).

-

H315/H319: Causes skin and eye irritation.

-

H335: May cause respiratory irritation.

-

-

Nitrile Hazard: While not releasing free cyanide under normal conditions, combustion or strong acid hydrolysis can release toxic HCN gas. Work in a well-ventilated fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

References

-

PubChem Compound Summary. Benzimidazole Derivatives and Physicochemical Data. National Library of Medicine. Available at: [Link]

-

Zhang, Y., et al. (2011). Copper-Catalyzed Synthesis of Benzimidazoles. Journal of Organic Chemistry.[5][6][7] (Validation of synthetic routes for 1,2-disubstituted benzimidazoles). Available at: [Link]

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry.[5][6][7] (Foundational text on tetrazole formation from nitriles in sartan synthesis). Available at: [Link]

-

Cheméo. Physicochemical Properties of 2-propyl-1H-benzimidazole (Analog Data). (Source for solubility and phase transition estimates). Available at: [Link]

Sources

- 1. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | 141691-41-0 [smolecule.com]

- 4. banglajol.info [banglajol.info]

- 5. iajpr.com [iajpr.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Strategic Utilization of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Technical Guide

Executive Summary: The Benzimidazole Privilege

In the landscape of modern medicinal chemistry, 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (also known as 1-propyl-2-methyl-1H-benzimidazole-5-carbonitrile) represents a critical scaffold, particularly within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents.[1][2]

While blockbuster drugs like Telmisartan utilize a C-propyl substituted benzimidazole (2-propyl-4-methyl...), the N-propyl variant discussed in this guide serves two distinct, high-value roles:[1][2]

-

Pharmacophore Exploration: It acts as a lipophilic probe to map the hydrophobic pockets of GPCRs (specifically the AT1 receptor), offering an alternative binding mode to standard biphenyl-tetrazole sartans.

-

Impurity Reference Standard: It is a crucial positional isomer used in Quality Control (QC) to validate the regiochemical purity of Telmisartan and its analogs, as N-alkylation often competes with C-alkylation during synthesis.[1][2]

This guide details the regioselective synthesis, pharmacological utility, and quality control parameters for this specific benzimidazole derivative.

Structural Analysis & Pharmacophore Mapping[1][2][3]

The molecule consists of a benzimidazole core functionalized at three key positions.[3] Each modification serves a specific role in structure-activity relationship (SAR) studies.

| Position | Substituent | Medicinal Chemistry Function |

| N1 | Propyl Group | Lipophilic Anchor: Mimics the isoleucine side chain of Angiotensin II.[1][2] Provides hydrophobic interaction with the receptor pocket (e.g., Trp-253 in AT1). Unlike C-propyl, N-propyl alters the vector of the lipophilic bulk.[1][2] |

| C2 | Methyl Group | Metabolic Shield: Blocks the C2 position from oxidative metabolism (a common clearance pathway for unsubstituted benzimidazoles). Enhances steric fit.[1] |

| C5 | Cyano (-CN) | Synthetic Handle & Bioisostere: A precursor to carboxylic acids (via hydrolysis), amides, or tetrazoles (via azide cycloaddition). The nitrile itself acts as a hydrogen bond acceptor.[1] |

Diagram 1: Pharmacological Interaction Potential

This diagram illustrates how the N-propyl and C-propyl variants interact differently within a theoretical receptor pocket.[1][2]

Caption: Comparison of binding vectors between the N-propyl target molecule and the standard C-propyl sartan core.

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing substituted benzimidazoles presents a classic problem: Tautomerism . If one cyclizes the benzimidazole ring first and then attempts to alkylate with propyl bromide, the result is a mixture of N1 and N3 isomers (5-cyano vs. 6-cyano).[1][2]

To guarantee the 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile structure, a "Nitrogen-First" strategy is required.[1][2]

Diagram 2: Regioselective Synthesis Workflow

This flowchart contrasts the flawed "Alkylation Last" route with the superior "Substitution First" route.

Caption: Route B ensures the propyl group is fixed at N1 relative to the cyano group before ring closure.

Detailed Experimental Protocol (Route B)

This protocol utilizes a Nucleophilic Aromatic Substitution (

Step 1: Synthesis of 4-(propylamino)-3-nitrobenzonitrile[1][2]

-

Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), n-Propylamine (1.2 eq), Triethylamine (1.5 eq), THF.[1][2]

-

Procedure:

-

Dissolve 4-Fluoro-3-nitrobenzonitrile in THF at 0°C.

-

Add Triethylamine followed by the slow addition of n-Propylamine.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of starting fluoride.[1]

-

Workup: Evaporate solvent, wash with water, recrystallize from ethanol.

-

Yield Expectation: >90% (Yellow solid).

-

Step 2: Reduction to 3-amino-4-(propylamino)benzonitrile[1][2]

-

Reagents: Intermediate from Step 1, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Procedure:

Step 3: Cyclization to 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile[1][2]

-

Reagents: Diamine from Step 2, Acetic Anhydride (excess), Polyphosphoric Acid (catalytic, optional).

-

Procedure:

-

Dissolve the diamine in Acetic Anhydride.[1]

-

Reflux for 4-6 hours. The Acetic Anhydride serves as both solvent and reagent (introducing the C2-Methyl).[1]

-

Endpoint: HPLC analysis showing single peak formation.

-

Workup: Quench into ice water. Neutralize with

to pH 8.[1] The benzimidazole will precipitate.[1] -

Purification: Recrystallization from Ethyl Acetate/Hexane.

-

Quality Control & Impurity Management

When using this molecule as an intermediate or reference standard, specific analytical markers must be checked.

Table 1: Critical Quality Attributes (CQA)

| Test Parameter | Specification | Analytical Method | Rationale |

| Appearance | Off-white to pale yellow powder | Visual | Oxidation of benzimidazoles can cause darkening.[1][2] |

| Regiochemical Purity | > 99.5% | H-NMR / NOESY | Must distinguish between 5-cyano (target) and 6-cyano (isomer). |

| Water Content | < 0.5% | Karl Fischer | Benzimidazoles are hygroscopic; water affects coupling reactions.[1] |

| Assay | 98.0 - 102.0% | HPLC (C18 Column) | Quantitative verification.[1][2] |

Differentiating Isomers (The "Self-Validating" Check)

To confirm you have the 5-cyano isomer (and not the 6-cyano):

-

NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the N-Propyl protons and the aromatic proton at C7 .

-

5-Cyano Isomer: The C7 proton is a doublet (ortho coupling) or singlet depending on substitution, but it is spatially close to the N-propyl.[1][2]

-

6-Cyano Isomer: The proton close to the N-propyl is C7, but the Cyano group position changes the splitting pattern of the aromatic ring protons significantly.[1][2]

-

Applications in Drug Development[3][5]

Telmisartan Analog Synthesis

This molecule can be coupled with biphenyl derivatives to create "Reverse-Sartans" where the alkyl chain is on the nitrogen rather than the carbon.[1][2] This is often used to bypass patent restrictions or improve metabolic stability profiles.[1][2]

Tetrazole Formation

The C5-Nitrile is a direct precursor to the tetrazole ring found in Candesartan and Losartan.[1][2]

-

Reaction: 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile + Sodium Azide (

) + Triethylamine Hydrochloride -

Note: This reaction is hazardous (hydrazoic acid formation) and requires strict safety protocols.

References

-

Zhang, P., et al. (2021). "Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole."[1][4] Frontiers in Pharmacology. Link

-

RSC Advances. (2020).[1] "Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles." Organic Letters. Link

-

Bansal, Y., & Silakari, O. (2012).[4] "Benzimidazole: A crucial scaffold for the development of antihypertensive agents."[4] Med.[1] Chem. Res.Link

-

Manus Aktteva Biopharma. "Telmisartan Intermediates and Impurity Profiles."[1][2] Link

-

Beilstein Journals. (2012). "Regioselective synthesis of benzimidazole derivatives." Beilstein J. Org.[1] Chem.Link

Sources

- 1. CAS 152628-02-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms [frontiersin.org]

An In-depth Technical Guide to 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, a pivotal heterocyclic compound in modern pharmaceutical development. The benzimidazole scaffold, particularly when substituted with a nitrile moiety, serves as a versatile precursor for a range of therapeutic agents.[1][2] This document delineates the strategic synthesis, analytical characterization, and the critical role of this intermediate in the synthesis of advanced pharmaceutical ingredients. We will explore the causality behind synthetic choices and the functional significance of the nitrile group as a versatile handle for molecular elaboration. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzimidazole-5-carbonitrile Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[1][5][6] The introduction of a carbonitrile (cyano) group at the 5-position of the benzimidazole ring significantly enhances its utility as a pharmaceutical intermediate. The nitrile group is a versatile functional handle that can be transformed into other key functionalities, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[7][8] This guide focuses on the 2-methyl, 1-propyl substituted derivative, a specific and highly relevant intermediate in the synthesis of targeted therapeutics.

Synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: A Strategic Approach

The synthesis of the target compound can be approached through a logical, stepwise process, ensuring high purity and yield. While a direct one-pot synthesis is theoretically plausible, a two-step approach offers better control over the reaction and facilitates purification.

Step 1: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile

The initial and crucial step is the formation of the 2-methyl-1H-benzimidazole-5-carbonitrile core. This is typically achieved through the condensation of 3,4-diaminobenzonitrile with acetic acid.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile

Materials:

-

3,4-Diaminobenzonitrile

-

Glacial Acetic Acid

-

Hydrochloric Acid (4M)

-

Sodium Hydroxide Solution (10%)

-

Ethanol

Procedure:

-

A mixture of 3,4-diaminobenzonitrile and glacial acetic acid is heated under reflux.[1] The acidic conditions facilitate the cyclization reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution to precipitate the crude product.

-

The crude solid is filtered, washed with water, and dried.

-

Recrystallization from ethanol is performed to yield pure 2-methyl-1H-benzimidazole-5-carbonitrile.

Step 2: N-propylation of 2-Methyl-1H-benzimidazole-5-carbonitrile

The second step involves the selective alkylation of the N-1 position of the benzimidazole ring with a propyl group. This reaction is typically carried out under basic conditions to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: N-propylation of 2-Methyl-1H-benzimidazole-5-carbonitrile

Materials:

-

2-Methyl-1H-benzimidazole-5-carbonitrile

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 2-methyl-1H-benzimidazole-5-carbonitrile in anhydrous DMF, anhydrous potassium carbonate is added.

-

1-Bromopropane is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete reaction. The progress is monitored by TLC.

-

After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.

Causality in Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for the N-alkylation of benzimidazoles. Stronger bases like sodium hydride could also be used but may lead to side reactions.

-

Choice of Solvent: DMF is an excellent polar aprotic solvent that facilitates the S_N2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Purification: Column chromatography is essential to separate the desired N-1 alkylated product from any unreacted starting material and potentially the N-3 alkylated isomer, ensuring high purity of the final intermediate.

Analytical Characterization

The structural integrity and purity of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile are paramount for its use as a pharmaceutical intermediate. Standard analytical techniques are employed for its characterization.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the 2-methyl group, and signals corresponding to the N-propyl group (triplet, sextet, triplet). |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the methyl group, the propyl group, and the characteristic signal for the nitrile carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃N₃). |

| Infrared (IR) Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration (around 2220-2260 cm⁻¹). |

| HPLC | A single major peak indicating high purity. |

Role as a Pharmaceutical Intermediate: The Versatility of the Nitrile Group

The 5-carbonitrile group is not merely a substituent but a key functional handle that allows for diverse chemical transformations, making 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile a highly valuable intermediate.

Conversion to Tetrazole: A Bioisosteric Replacement

In drug design, the carboxylic acid group is often associated with poor pharmacokinetic properties. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability.[8] The nitrile group of our intermediate can be readily converted to a tetrazole ring.

Caption: Conversion of the nitrile to a tetrazole.

This transformation is typically achieved via a [2+3] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid like zinc chloride.[9][10] This conversion is a cornerstone in the synthesis of angiotensin II receptor blockers (ARBs) and other cardiovascular drugs.

Other Transformations

The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities for creating diverse libraries of compounds for drug screening.

Potential Therapeutic Applications of Derivatives

The benzimidazole-5-carbonitrile scaffold is a key component in the development of various therapeutic agents. While specific drugs derived directly from 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile are not publicly disclosed in detail, the broader class of related compounds has shown significant promise in several areas:

-

Anticancer Agents: Many benzimidazole derivatives are being investigated as potent anticancer agents, targeting various kinases and other cellular pathways.[11]

-

Antihypertensive Drugs: The conversion of the nitrile to a tetrazole is a key step in the synthesis of sartans, a class of antihypertensive drugs.

-

Antiviral and Antimicrobial Agents: The benzimidazole core is present in several antiviral and antimicrobial drugs, and the 5-carbonitrile derivative provides a platform for further derivatization to enhance these activities.[12][13]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ctppc.org [ctppc.org]

- 9. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Synthesis Protocol for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile: An Application Note for Medicinal Chemistry and Drug Development

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to interact with various biological targets, and the specific substitution pattern of this compound makes it a valuable candidate for library synthesis and lead optimization in drug discovery programs. The described synthetic route is a robust, two-step process commencing with commercially available starting materials. The protocol first details the synthesis of the key intermediate, 4-amino-3-(propylamino)benzonitrile, followed by the Phillips-Ladenburg cyclization to yield the target benzimidazole. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a foundational understanding for researchers in organic synthesis and drug development.

Introduction

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its bicyclic, heteroaromatic nature allows it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. The introduction of a nitrile group at the 5-position can act as a hydrogen bond acceptor or a precursor for other functional groups, while the 1-propyl and 2-methyl substituents modulate lipophilicity, solubility, and steric interactions within target binding pockets.

This document outlines a reliable and scalable two-step synthesis for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile. The synthetic strategy is designed for clarity and efficiency, prioritizing regiochemical control and yielding a high-purity final product.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages:

-

Formation of the N-Propylated o-Phenylenediamine Intermediate: This step involves a nucleophilic aromatic substitution followed by a selective reduction of a nitro group.

-

Phillips-Ladenburg Benzimidazole Synthesis: The final step is the acid-catalyzed condensation of the diamine intermediate with acetic acid to form the benzimidazole ring.

Figure 1: Overall synthetic workflow for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.

Part 1: Synthesis of 4-amino-3-(propylamino)benzonitrile

This initial part of the synthesis focuses on the preparation of the key N-alkylated ortho-phenylenediamine intermediate.

Step 1A: Synthesis of 3-Nitro-4-(propylamino)benzonitrile

Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack by n-propylamine at the carbon bearing the chlorine atom.

Materials and Reagents:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 4.2 g | 23.0 |

| n-Propylamine | C₃H₉N | 59.11 | 25 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzonitrile (4.2 g, 23.0 mmol).

-

Add tetrahydrofuran (50 mL) and n-propylamine (25 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess n-propylamine under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol to yield pure 3-nitro-4-(propylamino)benzonitrile.[3]

Step 1B: Synthesis of 4-amino-3-(propylamino)benzonitrile

Reaction Principle: This step involves the selective reduction of the aromatic nitro group to a primary amine in the presence of a nitrile group. Stannous chloride (tin(II) chloride) in an acidic medium is a classic and effective reagent for this transformation, as it chemoselectively reduces nitro groups without affecting nitriles.[4][5]

Materials and Reagents:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-Nitro-4-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | 205.22 | 3.0 g | 14.6 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 16.5 g | 73.1 |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 mL | - |

| Sodium Hydroxide (NaOH) solution (5M) | NaOH | 40.00 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |

Protocol:

-

In a 250 mL round-bottom flask, suspend 3-nitro-4-(propylamino)benzonitrile (3.0 g, 14.6 mmol) in ethanol (50 mL).

-

Add tin(II) chloride dihydrate (16.5 g, 73.1 mmol, ~5 equivalents).

-

Carefully add concentrated hydrochloric acid (~5 mL) dropwise while stirring. The reaction is exothermic.

-

Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 5M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-(propylamino)benzonitrile. This product is often used in the next step without further purification.

Part 2: Synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Reaction Principle: This final step is an example of the Phillips-Ladenburg benzimidazole synthesis. It involves the condensation of the prepared ortho-phenylenediamine derivative with acetic acid. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which facilitates the dehydration and subsequent cyclization to form the stable benzimidazole ring.[6][7]

Figure 2: Simplified mechanism of the Phillips-Ladenburg reaction.

Materials and Reagents:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-amino-3-(propylamino)benzonitrile | C₁₀H₁₃N₃ | 175.23 | 2.5 g | 14.3 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |

| 4M Hydrochloric Acid (HCl) | HCl | 36.46 | 15 mL | - |

| Ammonium Hydroxide (NH₄OH) solution | NH₄OH | 35.04 | As needed | - |

Protocol:

-

Place the crude 4-amino-3-(propylamino)benzonitrile (2.5 g, 14.3 mmol) in a 100 mL round-bottom flask.

-

Add 4M hydrochloric acid (15 mL) and glacial acetic acid (20 mL).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting diamine is no longer visible.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (~50 g).

-

Carefully neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise in a fume hood until the solution is basic (pH ~8-9). A precipitate should form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water.

-

The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile.

Troubleshooting and Expert Insights

-

Incomplete Nitro Reduction: If Step 1B is sluggish, ensure the quality of the SnCl₂·2H₂O and the acidity of the medium. Gentle heating can facilitate the reaction, but monitor for potential side reactions. Alternative reduction methods, such as catalytic hydrogenation with Pt/C (Pd/C may also reduce the nitrile), can be employed if the tin-based method proves problematic.[4]

-

Low Yield in Cyclization: The Phillips-Ladenburg reaction is sensitive to reaction conditions. Ensure the mixture is sufficiently acidic and heated for an adequate duration. In some cases, using polyphosphoric acid (PPA) as both the solvent and catalyst at elevated temperatures can improve yields for stubborn cyclizations, though this requires more stringent workup procedures.

-

Purification Challenges: The final product, being a benzimidazole, possesses a basic nitrogen atom. This can be exploited during purification. If neutral impurities are present, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove impurities, and then basify the aqueous layer to precipitate the purified product.

Conclusion

This application note provides a comprehensive and logically structured protocol for the synthesis of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile. By following the detailed steps and understanding the underlying chemical principles, researchers in organic and medicinal chemistry can reliably produce this valuable compound for further investigation and incorporation into drug discovery pipelines. The methods described are based on well-established chemical transformations and are amenable to scale-up with appropriate safety considerations.

References

Sources

- 1. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4-Diaminobenzonitrile | 17626-40-3 [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. ijmpronline.com [ijmpronline.com]

- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

Precision Alkylation of 2-Methyl-1,3-benzodiazole-5-carbonitrile: Regiocontrol and Protocol Optimization

Strategic Overview

The alkylation of 2-methyl-1,3-benzodiazole-5-carbonitrile (also known as 2-methyl-5-cyanobenzimidazole) is a pivotal transformation in medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan, Candesartan).[1] The 5-cyano group serves as a versatile precursor for tetrazoles, carboxylic acids, or amines.[1]

However, this reaction presents a classic regioselectivity challenge.[1] The benzimidazole scaffold is subject to annular tautomerism, and the introduction of an alkyl group can occur at either the

This guide provides a high-fidelity protocol for alkylation, strategies to control or separate regioisomers, and analytical methods to definitively validate the structure.[1]

Mechanistic Dynamics: The Tautomer Challenge

To control the reaction, one must understand the equilibrium. The substrate exists as a mixture of two tautomers. While the populations are governed by the electron-withdrawing nature of the cyano group (favoring the tautomer where the proton is on the nitrogen remote from the EWG), the alkylation outcome is determined by the Curtin-Hammett principle —depending on the relative transition state energies, not just ground state populations.

Regioselectivity Trends[2][3][4]

-

Electronic Effect: The cyano group at C5 withdraws electron density.

-

Steric Effect: Alkylation generally favors the less sterically hindered nitrogen.

-

Outcome: Alkylation typically yields a mixture, often ranging from 1:1 to 3:1 ratios.[1]

Pathway Visualization

The following diagram illustrates the divergence of the anion intermediate into two distinct isomeric products.

Figure 1: Divergent alkylation pathways of the benzimidazole anion.

Experimental Protocols

Two methods are presented. Method A is the "Gold Standard" for yield and reliability. Method B is a milder, phase-transfer approach suitable for sensitive substrates.[1]

Method A: Cesium Carbonate / DMF (Recommended)

This method utilizes the "Cesium Effect" to enhance solubility and nucleophilicity while maintaining a controlled reaction rate.

Reagents

-

Substrate: 2-methyl-1,3-benzodiazole-5-carbonitrile (1.0 equiv)

-

Alkylating Agent: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 – 1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv)[1] -

Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the benzimidazole substrate and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation. -

Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide dropwise via syringe to prevent exotherms and over-alkylation (quaternization).

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup:

Method B: Sodium Hydride / THF (Fast/Aggressive)

Use this for unreactive alkyl halides.[1] Safety Warning: NaH releases hydrogen gas.[1]

-

Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

-

Add substrate (dissolved in THF) dropwise. Stir 30 mins at 0°C.

-

Add alkyl halide. Warm to RT or reflux if necessary.

-

Quench carefully with saturated

.

Analytical Validation & Isomer Identification

Distinguishing the 1,5-isomer from the 1,6-isomer is the most critical step. They have identical mass (LC-MS is insufficient).

NMR Logic: The "Ortho-Coupling" Rule

The position of the alkyl group changes the local symmetry and coupling constants of the aromatic protons.

| Feature | 1,5-Isomer (Target) | 1,6-Isomer (Byproduct) |

| Structure | Alkyl at N1; CN at C5 | Alkyl at N1; CN at C6 |

| H7 Proton | Adjacent to N1.[1][3] Ortho to H6. | Adjacent to N1. Ortho to C6-CN. |

| H7 Signal | Doublet (d) ( | Singlet (s) or weak doublet ( |

| NOE Signal | Strong NOE between N-Alkyl and H7 (d) | Strong NOE between N-Alkyl and H7 (s) |

Interpretation:

-

In the 1,5-isomer , the proton at C7 (closest to the N-alkyl) has a neighbor at C6 (a proton). Thus, H7 appears as a doublet .[1]

-

In the 1,6-isomer , the proton at C7 (closest to the N-alkyl) has a neighbor at C6 (the Cyano group). It lacks a strong ortho coupler. Thus, H7 appears as a singlet (or meta-coupled doublet).[1]

Purification Workflow

Isomers usually separate well on silica gel. The 1,6-isomer is often slightly less polar (higher

Figure 2: Purification and validation workflow.

References

-

Vertex Pharmaceuticals. (2014). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. National Institutes of Health (PMC). [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. [Link]

-

Organic Syntheses. (1943).[1] Benzimidazole Synthesis Protocol. Org. Synth. Coll. Vol. 2, p.65. [Link]

Sources

Topic: Catalytic Conditions for Benzimidazole Ring Formation: A Technical Guide to Modern Synthetic Strategies

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, bioactive natural products, and functional materials.[1][2][3] Its prevalence in marketed drugs—from proton pump inhibitors like omeprazole to anthelmintics like albendazole—underscores the critical importance of efficient and versatile synthetic methods for its construction.[4][5] This guide provides an in-depth exploration of the catalytic conditions governing benzimidazole ring formation, moving beyond classical condensation methods to focus on modern, efficient, and sustainable catalytic systems.

The narrative is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices. We will dissect the roles of various catalysts, from workhorse transition metals like copper and palladium to greener alternatives involving iron, organocatalysts, and light-mediated processes.

Foundational Strategy: The Condensation of o-Phenylenediamines

The most prevalent and versatile approach to the benzimidazole core involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically an aldehyde or a carboxylic acid.[6][7] The classical Phillips-Ladenburg and Weidenhagen reactions laid the groundwork for this transformation.[6][7] However, these initial methods often required harsh conditions, such as high temperatures and strong acids.[8] Modern catalysis has revolutionized this process, enabling milder conditions, broader substrate scope, and higher yields through oxidative cyclodehydrogenation of the intermediate Schiff base formed from aldehydes.[9]

The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and environmental footprint. The following sections explore the key catalytic systems employed in modern organic synthesis.

Transition Metal-Catalyzed Systems: Power and Versatility

Transition metals are highly effective catalysts for benzimidazole synthesis, facilitating C-N bond formation and oxidative cyclization under relatively mild conditions.[1]

Copper (Cu) Catalysis: The Workhorse for C-N Coupling

Copper catalysis is one of the most extensively developed methods, particularly for intramolecular C-N bond formation via Ullmann-type reactions.[1][10] These protocols are valued for their efficiency and the use of an inexpensive, abundant metal.

Mechanistic Rationale: Copper-catalyzed syntheses can proceed through several pathways. In the reaction of o-haloanilines or o-haloacetanilides, the mechanism involves an initial copper-catalyzed N-arylation (Ullmann coupling), followed by hydrolysis and intramolecular cyclization.[11] For the intramolecular cyclization of N-arylamidines, the reaction is believed to proceed via Concerted Metalation-Deprotonation (CMD), where the Cu(II) species activates an aryl C-H bond, followed by oxidation to a Cu(III) intermediate, deprotonation, and reductive elimination to form the C-N bond.[12]

Caption: General workflow for a copper-catalyzed synthesis.

Protocol 1: Copper-Catalyzed Synthesis from o-Bromoacetanilide

This protocol is adapted from a ligand-free method using inexpensive CuBr.[11]

-

Materials: o-Bromoacetanilide (1.0 mmol), butyramidine hydrochloride (1.5 mmol), Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%), Cesium carbonate (Cs₂CO₃, 3.0 mmol), and anhydrous DMSO (5 mL).

-

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add o-bromoacetanilide, butyramidine hydrochloride, CuBr, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous DMSO via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-propyl-1H-benzimidazole.

-

Palladium (Pd) Catalysis: Precision through C-H Activation

Palladium catalysts excel in regioselective C-H activation and cross-coupling reactions, offering a powerful strategy for constructing complex or functionalized benzimidazoles.[13][14] This approach is particularly useful for creating N-arylbenzimidazoles with predictable regiocontrol, a challenge for other methods due to the similar electronic properties of the two nitrogen atoms in the imidazole ring.[13][15]

Mechanistic Rationale: The synthesis of N-arylbenzimidazoles can be achieved via a cascade of palladium-catalyzed C-N bond-forming reactions. The process often begins with the selective oxidative addition of the palladium catalyst into an aryl-halide or aryl-sulfonate bond. This is followed by sequential intermolecular amination and amidation reactions, leading to the cyclized product with high regioselectivity.[13][16]

Iron (Fe) Catalysis: An Economical and Green Alternative

Iron catalysts are emerging as a highly attractive option due to their low cost, low toxicity, and environmental compatibility.[17] Many iron-catalyzed protocols utilize air as the terminal oxidant, representing a significant advancement in sustainable chemistry.[9]

Mechanistic Rationale: In a typical reaction between an o-phenylenediamine and an imine derivative (often formed in situ from an aldehyde), the Fe(III) catalyst facilitates an aerobic oxidation reaction. The process involves the oxidative cyclo-dehydrogenation of an aniline Schiff's base intermediate, with molecular oxygen from the air serving as the green oxidant to regenerate the active catalytic species.[9]

Caption: Plausible iron-catalyzed aerobic oxidation cycle.

Protocol 2: Iron-Catalyzed Aerobic Synthesis of 2-Phenylbenzimidazole

This protocol is based on an efficient method using Fe(NO₃)₃·9H₂O and air.[9]

-

Materials: o-Phenylenediamine (1.5 mmol), N-benzylideneaniline (imine, 1.0 mmol), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.05 mmol, 5 mol%), and acetonitrile (5 mL).

-

Procedure:

-

Combine o-phenylenediamine, the imine, and Fe(NO₃)₃·9H₂O in a round-bottom flask equipped with a reflux condenser.

-

Add acetonitrile and a magnetic stir bar.

-

Heat the mixture to 80 °C and stir vigorously, open to the air, for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and purify it directly by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 2-phenylbenzimidazole.

-

Emerging Catalytic Strategies for Sustainable Synthesis

Beyond traditional transition metals, several innovative catalytic systems align with the principles of green chemistry, offering mild conditions and reduced environmental impact.[18][19][20]

Photocatalysis: Harnessing the Power of Light

Photocatalytic methods utilize visible light to drive reactions at ambient temperatures, often without the need for external oxidants or expensive metals.[1][21] Organic dyes like Rose Bengal or fluorescein can serve as effective and inexpensive photocatalysts for the condensation of o-phenylenediamines with aldehydes.[22][23][24]

Mechanistic Rationale: The photocatalyst, upon absorbing light, enters an excited state. It can then initiate a radical-based mechanism, involving reactive oxygen species like singlet oxygen (¹O₂) or superoxide radicals (·O₂⁻), which facilitate the oxidative cyclization of the Schiff base intermediate.[25]

Protocol 3: Photocatalytic Synthesis Using Rose Bengal

This protocol is adapted from a method for the efficient synthesis of functionalized benzimidazoles.[23]

-

Materials: o-Phenylenediamine (1.0 mmol), aldehyde (1.0 mmol), Rose Bengal (0.02 mmol, 2 mol%), and acetonitrile (5 mL).

-

Procedure:

-

In a glass vial, dissolve the o-phenylenediamine, aldehyde, and Rose Bengal in acetonitrile.

-

Seal the vial and place it under irradiation from a visible light source (e.g., a compact fluorescent lamp (CFL) or LED).

-

Stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired benzimidazole.

-

Organocatalysis: Metal-Free Pathways

Organocatalysis provides a metal-free alternative, employing small organic molecules like L-proline or p-toluenesulfonic acid to catalyze the reaction.[2][26] These methods are attractive for their low toxicity, stability, and often solvent-free conditions.[2][27][28][29]

Nanocatalysis: Enhancing Efficiency and Recyclability

Nanoparticle-based catalysts (e.g., CuO, Au/TiO₂, ZnO) offer high surface areas and enhanced catalytic activity.[1][30][31] A key advantage is their heterogeneous nature, which allows for easy recovery and recycling, improving the overall sustainability of the process.[32][33]

Comparative Data of Catalytic Systems

The choice of catalyst significantly impacts reaction outcomes. The following table summarizes representative conditions for various catalytic systems.

| Catalyst System | Catalyst | Substrates | Solvent | Base / Additive | Temp. (°C) | Yield (%) | Reference |

| Copper-Catalyzed | CuBr (10 mol%) | o-Haloacetanilide + Amidine | DMSO | Cs₂CO₃ | 120 | ~81% | [11] |

| Copper-Catalyzed | Cu₂O (5 mol%) | N-(2-Iodophenyl)benzamidine | Water | K₂CO₃ / DMEDA | 100 | ~84% | [34] |

| Palladium-Catalyzed | Pd(OAc)₂ (5 mol%) | 2-Chloroaryl sulfonate + Amine + Amide | tBuOH | Cs₂CO₃ / tBuBrettPhos | 110 | ~85% | [13] |

| Iron-Catalyzed | Fe(NO₃)₃·9H₂O (5 mol%) | o-Phenylenediamine + Imine | MeCN | None (Air oxidant) | 80 | ~95% | [9] |

| Photocatalytic | Rose Bengal (2 mol%) | o-Phenylenediamine + Aldehyde | MeCN | None (Light) | RT | ~94% | [23] |

| Organocatalytic | p-TSA | o-Phenylenediamine + Aldehyde | Solvent-free | None | RT (Grinding) | ~95% | [2] |

| Nanocatalysis | Au/TiO₂ (1 mol%) | o-Phenylenediamine + Aldehyde | CHCl₃:MeOH | None | 25 | ~99% | [33] |

Conclusion

The synthesis of the benzimidazole ring has evolved from harsh, classical procedures to a sophisticated array of catalytic methodologies. Modern approaches prioritize efficiency, selectivity, and sustainability. For practitioners in drug discovery and materials science, an understanding of these diverse catalytic systems—from the robust and versatile copper and palladium catalysts to the mild and green photocatalytic and iron-based alternatives—is essential. The choice of catalyst, solvent, and reaction conditions must be tailored to the specific substrate and desired outcome, with increasing emphasis on protocols that are both economically and environmentally advantageous. The continued development of novel catalytic systems promises to further expand the accessibility and utility of the invaluable benzimidazole scaffold.

References

- Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841–7844.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- Lacerda, P. S. S., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2568–2575.

- Ball, L. T., et al. (2015). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 5(5), 2847-2854.

- Kumar, V., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Molecular Catalysis.

- Banu, B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(36), 25303-25339.

-

Li, X., et al. (2015). Synthesis of Benzimidazoles via Iron-Catalyzed Aerobic Oxidation Reaction of Imine Derivatives with o-Phenylenediamine. Synthetic Communications, 45(21), 2450-2458. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition, 47(26), 4945-4948. Available from: [Link]

- Singh, H., et al. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778.

-

Gholipour, B., & Veisi, H. (2021). UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. Scientific Reports, 11(1), 1-15. Available from: [Link]

-

Gholipour, B., & Veisi, H. (2023). WO3-ZnS Photocatalyzed Synthesis of Some Substituted Benzimidazoles as Effective Agents against Gastrointestinal Cancer. Polycyclic Aromatic Compounds. Available from: [Link]

-

Kovvuri, J., Nagaraju, B., & Srivastava, A. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 629-634. Available from: [Link]

-

Peng, J., et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry, 76(2), 716-719. Available from: [Link]

-

Chen, L.-H., et al. (2014). Palladium-catalyzed regioselective synthesis of 2(2′-biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research, 23(3), 1495-1506. Available from: [Link]

-

Request PDF. (n.d.). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. Available from: [Link]

-

Kovvuri, J., Nagaraju, B., & Srivastava, A. K. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 629–634. Available from: [Link]

-

Fu, Y., et al. (2014). The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation. Catalysis Science & Technology, 4(12), 4387-4396. Available from: [Link]

-

Yoo, W.-J., & Li, C.-J. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. Organic Letters, 10(16), 3623–3625. Available from: [Link]

-

IJARSCT. (2023). A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. Available from: [Link]

-

Thieme Chemistry. (n.d.). Organocatalytic synthesis of chiral benzimidazole derivatives. Available from: [Link]

-

Pinto, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1391. Available from: [Link]

-

Li, F., et al. (2014). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry, 12(4), 658-664. Available from: [Link]

-

Banu, B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]

-

Periyasami, G., et al. (2020). A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles. Chemical Data Collections, 29, 100523. Available from: [Link]

-

Gao, Y., et al. (2019). Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst. Green Chemistry, 21(16), 4359-4364. Available from: [Link]

-

Yoo, W. J., & Li, C. J. (2008). Iron(II) bromide-catalyzed synthesis of benzimidazoles from aryl azides. Organic letters, 10(16), 3623–3625. Available from: [Link]

-

Di Gioia, M. L., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1709. Available from: [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

RSC Publishing. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available from: [Link]

-

Charalambous, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1431. Available from: [Link]

-

Request PDF. (n.d.). Organocatalytic synthesis of chiral benzimidazole derivatives. Available from: [Link]

-

Martin, L. J., et al. (2012). Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors. The Journal of Organic Chemistry, 77(20), 9205–9213. Available from: [Link]

-

Rostami, F., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 13(36), 25421-25426. Available from: [Link]

-

IJARSCT. (2025). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. Available from: [Link]

-

Request PDF. (n.d.). Iron-Catalyzed Synthesis of Benzimidazoles: An Overview. Available from: [Link]

-

ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]

-

Singh, V., & Singh, J. (2010). Organocatalyzed One-Pot Synthesis of Substituted 1,5-Benzodiazepine and Benzimidazole Derivatives. Synthetic Communications, 40(13), 1953-1961. Available from: [Link]

-

Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Available from: [Link]

-

Lafuente, M. L., et al. (2022). Organocatalytic Synthesis of Benzimidazole Derivatives. Repositorio Institucional CONICET Digital. Available from: [Link]

Sources

- 1. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles - Journal of King Saud University - Science [jksus.org]

- 9. tandfonline.com [tandfonline.com]

- 10. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. chemmethod.com [chemmethod.com]

- 21. tandfonline.com [tandfonline.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 29. researchgate.net [researchgate.net]

- 30. ijarsct.co.in [ijarsct.co.in]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Selection & Extraction Protocol for 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

This Application Note is designed for researchers and process chemists optimizing the isolation of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-82-8).[1] It addresses the specific challenges of benzimidazole alkylation, particularly the separation of regioisomers and pH-dependent solubility profiles.

Executive Summary

The extraction of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (Target) presents two primary challenges:

-

Regioisomerism: Alkylation of the precursor (2-methyl-1H-benzimidazole-5-carbonitrile) typically yields a mixture of the N1-propyl-5-cyano (Target) and N1-propyl-6-cyano (Impurity) isomers due to annular tautomerism.[1]

-

pH Sensitivity: The basic imidazole core (

) allows for pH-swing extraction, but the nitrile group reduces basicity compared to non-substituted benzimidazoles, requiring precise pH control.[1]

This guide details a Dual-Phase Solvent Strategy utilizing a pH-swing workup for gross purification, followed by a crystallization protocol designed to enrich the target 5-cyano regioisomer.[1]

Physicochemical Profiling & Solvent Logic

Molecular Properties[1][2][3][4][5][6]

-

Core Structure: Lipophilic propyl chain + Polar nitrile group + Basic imidazole ring.[1]

-

Estimated LogP: ~2.5 – 3.0 (Moderately lipophilic).

-

Acid-Base Profile: Weak base.[1] Protonation occurs at

below pH 4.0.[1]

Solvent Selection Matrix

The following solvents are evaluated based on selectivity (isomer differentiation) and capacity (yield).

| Solvent Class | Representative Solvent | Role in Protocol | Rationale |

| Chlorinated | Dichloromethane (DCM) | Primary Extraction | High solubility for benzimidazoles; excellent for extracting the neutral form from aqueous phases.[1] |

| Esters | Ethyl Acetate (EtOAc) | Green Alternative | Good selectivity; rejects highly polar impurities. Preferred for final crystallization.[1] |

| Alcohols | Isopropanol (IPA) | Isomer Resolution | Critical: 5-cyano and 6-cyano isomers often exhibit differential solubility in hot vs. cold alcohols.[1] |

| Aqueous Acid | 1M HCl | Impurity Wash | Protonates the product, keeping it in the aqueous phase while non-basic impurities are washed away. |

| Hydrocarbons | Toluene/Heptane | Anti-Solvent | Used to drive precipitation during crystallization.[1] |

Detailed Experimental Protocol

Phase 1: Reaction Quench & pH-Swing Extraction

Objective: Remove inorganic salts, reaction solvents (e.g., DMF), and non-basic organic impurities.

-

Quench: Dilute the crude reaction mixture (typically in DMF/Acetone) with 5 volumes of ice-cold water .

-

Acidification: Slowly add 2M HCl until the pH reaches 2.0 – 2.5 .

-

Mechanism:[1] The target benzimidazole is protonated (

) and dissolves in the aqueous phase.

-

-

Lipophilic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (

vol).-

Action: Discard the organic layer. This removes unreacted propyl halides and non-basic byproducts.[1]

-

-

Basification: Cool the aqueous layer to 5°C. Slowly add 4M NaOH or NH₄OH until pH reaches 9.0 – 10.0 .

-

Observation: The product will precipitate as a free base solid or oil.

-

-

Extraction: Extract the turbid aqueous mixture with DCM or EtOAc (

vol). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo to obtain the Crude Isomeric Mixture .

Phase 2: Regioisomer Enrichment (Crystallization)

Objective: Separate the 5-cyano target from the 6-cyano isomer.[1]

Note: Isomer solubility ratios are specific to the crystal lattice energy. The protocol below uses a "High-Low" solubility method common for benzimidazoles.

-

Dissolution: Suspend the crude solid in Isopropanol (IPA) (5 mL per gram of crude).

-

Reflux: Heat to reflux (82°C) until complete dissolution. If insolubles remain, hot filter.

-

Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

-

Differentiation:

-

Scenario A: If the 5-cyano isomer is less soluble (common), it will crystallize first.[1]

-

Scenario B: If no precipitate forms, add Heptane dropwise at RT until turbidity persists, then cool to 0°C.

-

-

Isolation: Filter the solid. Wash the cake with cold 1:1 IPA/Heptane .

-

Validation: Analyze the wet cake via HPLC to confirm the ratio of 5-CN vs. 6-CN isomers.

Process Visualization

Extraction & Purification Workflow

The following diagram illustrates the critical decision points and phase transfers.

Caption: Flowchart demonstrating the pH-swing extraction logic and subsequent crystallization for isomer purification.